molecular formula C10H12IN3 B1528393 2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1312413-79-8

2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B1528393
CAS No.: 1312413-79-8
M. Wt: 301.13 g/mol
InChI Key: HMWUSSZGJVKWNS-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the tert-butyl and iodine substituents on the triazolopyridine core enhances its chemical properties, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of continuous flow reactors can further enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The triazolopyridine core can undergo oxidation or reduction, depending on the reagents used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of the tert-butyl and iodine substituents, which enhance its chemical reactivity and biological activity. These substituents can influence the compound’s ability to interact with specific molecular targets, making it a valuable compound for drug development and other scientific applications.

Properties

IUPAC Name

2-tert-butyl-6-iodo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN3/c1-10(2,3)9-12-8-5-4-7(11)6-14(8)13-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWUSSZGJVKWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=C(C=CC2=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Hydroxy-N′-(5-iodo-pyridin-2-yl)-2,2-dimethyl-propionamidine (example 39, step 3) (2.8 g, 8.77 mmol) was suspended in 15 ml of toluene and pyridine (2.8 ml, 35.1 mmol, 4 equiv.). The mixture was cooled to 0-5° C. and p-toluenesulfonyl chloride (6.7 g, 35.1 mmol, 4 equiv.) was added. The reaction mixture was stirred for 1 hour at 0-5° C. and 4 hours at room temperature. The reaction mixture was extracted with saturated NaHCO3 solution and two times with a small volume of dichloromethane. The crude product was purified by flash chromatography by directly loading the dichloromethane layers onto a 20 g silica gel column and eluting with heptane:ethyl acetate 100:0→0:100. The desired 2-tert-butyl-6-iodo-[1,2,4]triazolo[1,5-a]pyridine (2 g, 76% yield) was obtained as a light yellow oil, MS: m/e=302.1 (M+H+).
Name
N-Hydroxy-N′-(5-iodo-pyridin-2-yl)-2,2-dimethyl-propionamidine
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine
Reactant of Route 2
Reactant of Route 2
2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine
Reactant of Route 3
2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine
Reactant of Route 4
2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine
Reactant of Route 5
2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine
Reactant of Route 6
2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine

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